5-chloro-2-(1H-pyrrol-1-yl)aniline
Overview
Description
5-chloro-2-(1H-pyrrol-1-yl)aniline is an organic compound with the molecular formula C10H9ClN2 and a molecular weight of 192.65 g/mol . It is a heterocyclic aromatic amine, characterized by the presence of a pyrrole ring attached to a chlorinated aniline moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Scientific Research Applications
5-chloro-2-(1H-pyrrol-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
It has been used in the synthesis of pyrrolo[1,2-a]quinoxalines , suggesting that it may interact with enzymes or receptors involved in this pathway.
Mode of Action
5-chloro-2-(1H-pyrrol-1-yl)aniline participates in a copper (II)-catalyzed domino reaction with alkylsilyl peroxides . This reaction proceeds through carbon-carbon bond cleavage and new carbon-carbon and carbon-nitrogen bond formation . A mechanistic study suggests that alkyl radical species participate in the cascade reaction .
Biochemical Pathways
Its role in the synthesis of pyrrolo[1,2-a]quinoxalines suggests that it may influence pathways involving these compounds.
Result of Action
Its involvement in the synthesis of pyrrolo[1,2-a]quinoxalines suggests that it may contribute to the biological activities associated with these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(1H-pyrrol-1-yl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with pyrrole under specific conditions. The nitro group is first reduced to an amine, followed by a nucleophilic substitution reaction where the pyrrole ring is introduced . The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the aforementioned synthetic route is optimized for higher yields and purity. The process is carefully controlled to ensure consistent product quality, and may involve additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the pyrrole ring or the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinone derivatives, while substitution reactions can introduce a wide range of functional groups, resulting in diverse chemical entities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated anilines and pyrrole derivatives, such as 5-chloro-2-(1H-pyrazol-1-yl)aniline and 5-chloro-2-(1H-imidazol-1-yl)aniline .
Uniqueness
What sets 5-chloro-2-(1H-pyrrol-1-yl)aniline apart is its specific combination of a chlorinated aniline with a pyrrole ring, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-chloro-2-pyrrol-1-ylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNLODLNAJXRMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15814-76-3 | |
Record name | 15814-76-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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